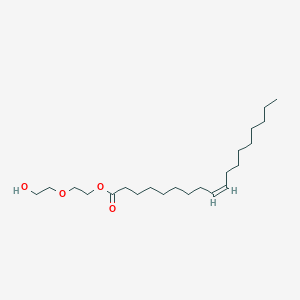

Diethylene glycol monooleate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-hydroxyethoxy)ethyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)26-21-20-25-19-18-23/h9-10,23H,2-8,11-21H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDVPEOLXYBNJY-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051541 | |

| Record name | Diethylene glycol monooleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenoic acid (9Z)-, 2-(2-hydroxyethoxy)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

106-12-7 | |

| Record name | 2-(2-Hydroxyethoxy)ethyl (9Z)-9-octadecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol monooleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, 2-(2-hydroxyethoxy)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol monooleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-hydroxyethoxy)ethyl monooleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL MONOOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WHK450F71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethylene glycol monooleate synthesis reaction mechanism

An In-Depth Technical Guide to the Synthesis of Diethylene Glycol Monooleate

Introduction

This compound is a non-ionic surfactant widely employed across the pharmaceutical, cosmetic, and industrial sectors as a highly effective water-in-oil (w/o) and oil-in-water (o/w) emulsifier, thickener, and dispersing agent.[1][2] Chemically, it is the ester formed from oleic acid, a monounsaturated omega-9 fatty acid, and diethylene glycol, a diol. Its amphiphilic nature, possessing both a lipophilic oleate tail and a hydrophilic diethylene glycol head, allows it to stabilize emulsions in a variety of formulations, from lotions and creams to industrial coatings and inks.[2][3]

This technical guide provides a comprehensive exploration of the synthesis of this compound, focusing on the core reaction mechanism, the critical experimental parameters that govern the reaction's outcome, and a validated protocol for its preparation. The content is tailored for researchers, chemists, and formulation scientists seeking a deep, practical understanding of this fundamental esterification process.

Chapter 1: The Core Reaction - Fischer-Speier Esterification

The synthesis of this compound from oleic acid and diethylene glycol is a classic example of a Fischer-Speier esterification. This reaction class involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[4][5] The overall transformation can be represented as:

Oleic Acid + Diethylene Glycol ⇌ this compound + Water

A key characteristic of Fischer esterification is its reversible nature; the reaction exists in a state of equilibrium with its products.[4] To achieve a high yield of the desired ester, the equilibrium must be strategically shifted to the right. This is typically accomplished by one of two methods: using a large excess of one of the reactants (usually the less expensive one, in this case, diethylene glycol) or by continuously removing water as it is formed during the reaction.[3][4]

Chapter 2: Detailed Reaction Mechanism

The acid-catalyzed esterification proceeds through a multi-step nucleophilic acyl substitution mechanism. The catalyst, typically a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), plays a crucial role by protonating the carbonyl oxygen of the oleic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[4][5]

The entire sequence can be effectively remembered by the mnemonic PADPED : P rotonation, A ddition, D eprotonation, P rotonation, E limination, D eprotonation.[4]

The six critical steps are as follows:

-

Protonation: The carbonyl oxygen of oleic acid is protonated by the acid catalyst.

-

Nucleophilic Attack (Addition): A hydroxyl group from the diethylene glycol molecule acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

-

Deprotonation: The attacking oxygen, now positively charged, is deprotonated. This step is part of a proton transfer.

-

Protonation: One of the hydroxyl groups on the tetrahedral intermediate is protonated by the acid catalyst, converting it into a good leaving group (H₂O).

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

-

Deprotonation: The protonated carbonyl of the final ester is deprotonated, regenerating the acid catalyst and yielding the this compound product.

Caption: The PADPED mechanism for Fischer-Speier esterification.

Chapter 3: Key Experimental Parameters & Their Causality

Optimizing the synthesis of this compound requires careful control over several experimental variables. Each parameter directly influences reaction rate, yield, and the final product distribution (monoester vs. diester).

-

Role of the Catalyst : The choice of catalyst is critical.

-

Homogeneous Catalysts : Strong mineral acids like sulfuric acid or organic acids like p-TsOH are effective but can be corrosive and difficult to remove from the final product, often requiring neutralization and washing steps which generate waste.[6]

-

Heterogeneous Catalysts : Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst) or silica-supported acids, offer significant advantages.[7][8] They are easily separated from the reaction mixture by simple filtration, are often reusable, and tend to be less corrosive, simplifying the overall process and reducing environmental impact.[6][7]

-

-

Impact of Reactant Molar Ratio : The stoichiometry of oleic acid to diethylene glycol is the primary determinant of the product composition.

-

To favor the formation of This compound , a significant molar excess of diethylene glycol is used.[3] Ratios of glycol to acid ranging from 5:1 to 9:1 can substantially increase the proportion of the monoester by statistically favoring the reaction of oleic acid with only one of the glycol's hydroxyl groups.[3]

-

Conversely, using a molar ratio closer to 1:2 (oleic acid:diethylene glycol) or higher in oleic acid would promote the formation of diethylene glycol dioleate , where both hydroxyl groups are esterified.

-

-

Influence of Temperature : Esterification is an endothermic process, and therefore, higher temperatures increase the reaction rate. Typical temperatures for this synthesis range from 140°C to over 190°C.[3][7] However, excessively high temperatures can lead to side reactions, such as dehydration of the glycol or thermal degradation of the unsaturated fatty acid, which can cause discoloration of the product. The optimal temperature is a balance between achieving a practical reaction rate and minimizing unwanted side reactions.

-

The Necessity of Water Removal : As water is a product of the reaction, its accumulation will, according to Le Chatelier's principle, slow down the forward reaction and favor the reverse reaction (hydrolysis of the ester). Continuous removal of water is therefore essential for driving the reaction to completion and achieving high yields.[4] This is commonly achieved by:

-

Azeotropic Distillation : Adding a solvent like toluene or xylene that forms a low-boiling azeotrope with water. The azeotrope is distilled off, condensed, and the water is separated in a Dean-Stark trap, with the solvent being returned to the reactor.[7]

-

Vacuum : Conducting the reaction under reduced pressure lowers the boiling point of water, allowing it to be removed from the reaction mixture as it forms.

-

Chapter 4: A Validated Experimental Protocol

This section outlines a robust, laboratory-scale procedure for the synthesis of this compound using a solid acid catalyst, which simplifies purification.

Experimental Workflow Diagram

Caption: Step-by-step workflow for this compound synthesis.

Reagents and Recommended Parameters

| Parameter | Value/Reagent | Molar Amount (Example) | Rationale |

| Oleic Acid | Technical Grade (~90%) | 1.0 mol (282.47 g) | The primary lipophilic reactant. |

| Diethylene Glycol | Reagent Grade | 5.0 mol (530.55 g) | A 5:1 molar excess shifts equilibrium to favor monoester formation.[3] |

| Catalyst | Amberlyst-15 | 0.5 - 1.0% of total reactant weight | A reusable solid acid catalyst that simplifies workup.[8] |

| Reaction Temperature | 160 - 180 °C | N/A | Balances reaction rate with minimizing thermal degradation. |

| Atmosphere | Nitrogen (N₂) blanket | N/A | Prevents oxidation of the oleic acid double bond at high temperatures. |

| Reaction Time | 4 - 8 hours | N/A | Duration depends on temperature and catalyst efficiency; monitor via Acid Value. |

| Endpoint | Acid Value < 5.0 mg KOH/g | N/A | Indicates >98% conversion of the carboxylic acid.[7] |

Step-by-Step Methodology

-

Reactor Setup : Equip a three-necked round-bottom flask with a mechanical overhead stirrer, a thermometer, and a condenser (a Dean-Stark trap is recommended if not using a vacuum).

-

Charging Reactants : Charge the oleic acid, diethylene glycol, and the solid acid catalyst into the flask.

-

Inert Atmosphere : Begin purging the system with a slow stream of nitrogen gas to displace air and prevent oxidation.

-

Heating and Reaction : Commence stirring and heat the mixture to the target temperature of 160-180°C. Maintain this temperature and vigorous stirring throughout the reaction. Water will begin to distill from the mixture.

-

Monitoring : After approximately 2 hours, and every hour thereafter, carefully take a small sample from the reaction mixture. Allow it to cool and determine its Acid Value via titration with a standardized solution of potassium hydroxide (KOH).

-

Completion : The reaction is considered complete when the Acid Value drops below 5.0 mg KOH/g. At this point, turn off the heating and allow the mixture to cool to a safe temperature (~80°C).

-

Purification :

-

Filter the warm mixture to remove the solid catalyst. The catalyst can be washed with a solvent, dried, and stored for reuse.

-

Wash the crude product with an equal volume of warm (60°C) water containing a small amount of sodium bicarbonate to neutralize any residual acidity.

-

Allow the mixture to settle in a separatory funnel and remove the lower aqueous layer. Repeat the wash with neutral warm water.

-

-

Drying : Transfer the organic layer to a flask and dry it under vacuum at ~100°C to remove any residual water, yielding the final this compound product.

Chapter 5: Product Purification and Characterization

The final product is typically a mixture containing the desired monoester, some unreacted diethylene glycol, and a smaller amount of the diester.

-

Purification : For most industrial applications, the purification described in the protocol (filtration, washing, and drying) is sufficient. The excess diethylene glycol is largely removed during the water washing steps due to its high water solubility.

-

Characterization : The quality of the synthesized product is confirmed through several standard chemical analyses:

-

Acid Value : Confirms the removal of unreacted oleic acid.

-

Saponification Value : Helps determine the average molecular weight of the ester and confirms ester formation.

-

Hydroxyl Value : Indicates the amount of unreacted hydroxyl groups from diethylene glycol, useful for estimating the monoester vs. diester ratio.

-

FTIR Spectroscopy : Will show a characteristic ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and the disappearance of the broad carboxylic acid O-H stretch from oleic acid.

-

¹H NMR Spectroscopy : Allows for detailed structural confirmation and can be used to quantify the ratio of monoester to diester by integrating characteristic proton signals.

-

Conclusion

The synthesis of this compound via Fischer-Speier esterification is a well-established and versatile process. A thorough understanding of the underlying reaction mechanism provides the causal framework for rational process optimization. By carefully controlling key parameters—namely the catalyst type, reactant molar ratio, temperature, and efficient water removal—chemists can effectively manipulate the reaction equilibrium to achieve high yields of the desired monoester. The use of modern heterogeneous catalysts further refines this process, aligning it with the principles of green chemistry by simplifying purification and enabling catalyst recycling.

References

- CN111233635A - Synthesis method of diethylene glycol monoethyl ether - Google Patents. [URL: https://patents.google.

- This compound | C22H42O4 | CID 6436062 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6436062]

- This compound | 106-12-7 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5255318.htm]

- CN102311338A - Method for high-efficiency synthesis of ethylene glycol mono stearate - Google Patents. [URL: https://patents.google.

- Preparation of diethylene glycol monomethyl ether monolaurate catalyzed by active carbon supported KF/CaO - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4641289/]

- Borayi, et al. (1988). Glycol Esters: Optimization and Emulsifying Properties. Delta J. Sci. 12(3). [URL: https://schd.mans.edu.eg/jo/Delta%20Journal%20of%20Science/12(3)1988/966.pdf]

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- This compound 2-(2-hydroxyethoxy)ethyl (Z)-octadec-9-enoate. The Good Scents Company. [URL: http://www.thegoodscentscompany.

- (PDF) Preparation of diethylene glycol monomethyl ether monolaurate catalyzed by active carbon supported KF/CaO - ResearchGate. [URL: https://www.researchgate.net/publication/283808947_Preparation_of_diethylene_glycol_monomethyl_ether_monolaurate_catalyzed_by_active_carbon_supported_KFCaO]

- Esterification Reaction | Ester Process | Venus Ethoxyethers. [URL: https://www.venuseth.

- Fischer Esterification - Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Esterification of Ethylene Glycol with Acetic Acid Catalyzed by Amberlyst 36 - ResearchGate. [URL: https://www.researchgate.

Sources

- 1. This compound | C22H42O4 | CID 6436062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 106-12-7 [chemicalbook.com]

- 3. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. CN111233635A - Synthesis method of diethylene glycol monoethyl ether - Google Patents [patents.google.com]

- 7. CN102311338A - Method for high-efficiency synthesis of ethylene glycol mono stearate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Diethylene Glycol Monooleate

This guide provides a comprehensive technical overview of the physicochemical properties of Diethylene glycol monooleate, a non-ionic surfactant of significant interest to researchers, scientists, and drug development professionals. This document delves into its fundamental chemical and physical characteristics, surfactant properties, and its applications in pharmaceutical formulations, with a focus on enhancing drug delivery.

Introduction: A Versatile Excipient in Pharmaceutical Sciences

This compound (DGMO) is a versatile non-ionic surfactant belonging to the class of polyethylene glycol esters. Its amphiphilic nature, stemming from a hydrophilic diethylene glycol head and a lipophilic oleic acid tail, underpins its utility as an emulsifier, solubilizer, and penetration enhancer in a variety of formulations. In the pharmaceutical industry, the careful selection of excipients is paramount to the successful development of effective and stable drug delivery systems. Understanding the detailed physicochemical properties of an excipient like DGMO is therefore crucial for formulators to harness its full potential. This guide aims to provide a detailed exploration of these properties, supported by experimental protocols and insights into its functional applications.

Fundamental Physicochemical Properties

A solid understanding of the fundamental physicochemical properties of this compound is the cornerstone of its effective application. These properties dictate its behavior in various systems and are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2-hydroxyethoxy)ethyl (9Z)-octadec-9-enoate | [1] |

| Synonyms | PEG-2 Oleate, Diglycol Monooleate | [1] |

| CAS Number | 106-12-7 | [1][2] |

| Molecular Formula | C₂₂H₄₂O₄ | [1] |

| Molecular Weight | 370.57 g/mol | [2] |

| Appearance | Liquid | [1] |

| Boiling Point | 472.2 °C at 760 mmHg | [2] |

| Flash Point | 147.9 °C | [2] |

| Density | 0.943 g/cm³ | [2] |

| Water Solubility | 0.02498 mg/L at 25 °C (estimated) | [2][3] |

Chemical Structure:

The chemical structure of this compound consists of an oleic acid molecule esterified with diethylene glycol. The presence of the hydrophilic diethylene glycol head and the long, unsaturated oleic acid tail confers its surface-active properties.

Caption: Chemical Structure of this compound.

Surfactant and Interfacial Properties

The efficacy of this compound as a formulation excipient is largely defined by its behavior at interfaces. Key parameters include its Hydrophile-Lipophile Balance (HLB), critical micelle concentration (CMC), and surface tension.

Hydrophile-Lipophile Balance (HLB)

The HLB value is a crucial indicator of a surfactant's emulsifying properties. This compound is reported to have an HLB value of approximately 4.7 to 5 . This relatively low HLB value suggests that it is more lipophilic and favors the formation of water-in-oil (W/O) emulsions, or can be used in combination with a high-HLB surfactant to achieve a desired overall HLB for oil-in-water (O/W) emulsions.[4]

Critical Micelle Concentration (CMC) and Surface Tension

Thermal and Rheological Properties

The thermal and flow properties of this compound are important considerations for processing and formulation stability.

Thermal Behavior

While a specific melting point is not defined for this liquid surfactant, its thermal stability can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5] These analyses provide information on its decomposition temperature and any phase transitions.

Viscosity

The viscosity of this compound is a key parameter in the formulation of semi-solid and liquid dosage forms, affecting spreadability, pourability, and manufacturing processes. Although specific viscosity data is not widely published, it is expected to be a moderately viscous liquid.[6][7]

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and quality control of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the ester carbonyl group (C=O stretch), C-O stretching of the ester and ether linkages, and the O-H stretching of the terminal hydroxyl group.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide signals corresponding to the protons of the oleate chain, including the characteristic signals for the vinyl protons, as well as signals for the ethylene glycol units.

-

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the double bond in the oleate chain, and the carbons of the diethylene glycol moiety.[1]

-

Applications in Drug Development

This compound's physicochemical properties make it a valuable excipient in various pharmaceutical formulations, particularly in enhancing the delivery of poorly soluble drugs.

Penetration Enhancer in Transdermal Drug Delivery

Diethylene glycol derivatives are known to act as effective penetration enhancers in transdermal drug delivery systems.[8][9] The proposed mechanism involves the disruption of the highly organized lipid structure of the stratum corneum, thereby increasing the permeability of the skin to drug molecules. This compound, with its amphiphilic nature, can partition into the lipid bilayers of the stratum corneum, increasing their fluidity and facilitating drug transport.

Component of Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[10][11][12] this compound, with its emulsifying properties and ability to solubilize lipophilic drugs, is a suitable component for SEDDS formulations. Its inclusion can lead to improved drug solubilization, dissolution, and ultimately, enhanced oral bioavailability.

Caption: Role of this compound in a SEDDS formulation.

Experimental Protocols

This section provides generalized, step-by-step methodologies for the characterization of key physicochemical properties of this compound.

Determination of Hydrophile-Lipophile Balance (HLB)

The HLB value of this compound can be experimentally determined using the emulsion method. This involves preparing a series of emulsions of a known oil with a range of surfactant blends of known HLB values.

Protocol:

-

Prepare Surfactant Blends: Prepare a series of surfactant blends with varying HLB values by mixing a high HLB surfactant (e.g., Tween 80, HLB = 15) and a low HLB surfactant (e.g., Span 80, HLB = 4.3) in different ratios.

-

Prepare Emulsions: For each surfactant blend, prepare an oil-in-water emulsion with a fixed oil-to-water ratio (e.g., 10:90). Add the surfactant blend at a constant concentration (e.g., 5% of the oil phase).

-

Homogenization: Homogenize each emulsion using a high-shear mixer for a specified time and speed to ensure uniform droplet size.

-

Stability Assessment: Store the emulsions at room temperature and observe their stability over time (e.g., 24 hours, 1 week). Assess for creaming, coalescence, and phase separation.

-

HLB Determination: The HLB value of the surfactant blend that produces the most stable emulsion corresponds to the required HLB of the oil, and thus the experimental HLB of the this compound if it were the sole emulsifier.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the CMC. Surface tensiometry is a common method.

Protocol:

-

Prepare Surfactant Solutions: Prepare a series of aqueous solutions of this compound with increasing concentrations.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

CMC Determination: The plot will typically show a sharp decrease in surface tension followed by a plateau. The concentration at the point of inflection, where the slope changes, is the CMC.

Caption: Workflow for CMC determination by surface tensiometry.

Synthesis and Purification

This compound is typically synthesized via the esterification of oleic acid with diethylene glycol.

Protocol for Synthesis:

-

Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and a condenser with a Dean-Stark trap, charge oleic acid and an excess of diethylene glycol (e.g., a 1:3 molar ratio).

-

Catalyst Addition: Add an acid catalyst, such as p-toluenesulfonic acid (e.g., 0.5% by weight of reactants).

-

Reaction: Heat the mixture to a temperature of 160-180°C with continuous stirring. The water produced during the reaction is removed azeotropically.

-

Monitoring: Monitor the reaction progress by measuring the acid value of the reaction mixture periodically. The reaction is considered complete when the acid value reaches a low, constant value.

Protocol for Purification:

-

Neutralization: After cooling the reaction mixture, neutralize the acid catalyst with a basic solution (e.g., sodium carbonate solution).

-

Washing: Wash the mixture with water to remove the salt and excess diethylene glycol.

-

Drying: Dry the organic layer containing the crude product with a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Solvent Removal: Remove any remaining solvent under reduced pressure using a rotary evaporator.

-

Further Purification (Optional): For higher purity, the product can be purified by vacuum distillation or column chromatography.

Conclusion

This compound is a multifunctional non-ionic surfactant with a well-defined set of physicochemical properties that make it a valuable tool for pharmaceutical formulation scientists. Its low HLB value, emulsifying capabilities, and role as a penetration enhancer offer significant advantages in the development of various drug delivery systems, particularly for poorly water-soluble active pharmaceutical ingredients. A thorough understanding and experimental characterization of its properties, as outlined in this guide, are essential for its rational and effective application in advancing pharmaceutical technology. Further research to fill the existing data gaps, especially concerning quantitative solubility in various solvents, detailed thermal behavior, viscosity, and CMC, will undoubtedly lead to even more innovative applications of this versatile excipient.

References

-

Ahmed, S., et al. (2014). Transdermal baicalin delivery using diethylene glycol monoethyl ether-mediated cubic phase gel. Ovid. [Link]

-

Hashemzadeh, N., et al. (2022). Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether. Publishing at the Library. [Link]

-

MDPI. (2023). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Rani, S., et al. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PMC. [Link]

-

Tiwari, R., et al. (2021). Preparation and Evaluation of a Self-Emulsifying Drug Delivery System for Improving the Solubility and Permeability of Ticagrelor. ACS Omega. [Link]

-

The Good Scents Company. (n.d.). This compound. The Good Scents Company. [Link]

-

Wikipedia. (n.d.). Critical micelle concentration. Wikipedia. [Link]

-

Souto, E. B., et al. (2021). Progress in Topical and Transdermal Drug Delivery Research—Focus on Nanoformulations. MDPI. [Link]

-

Goldenberg, G., & Jacob, S. E. (2011). Diethylene glycol monoethyl ether: an emerging solvent in topical dermatology products. Journal of cosmetic dermatology. [Link]

-

Javadzadeh, Y., et al. (2017). Transcutol® (Diethylene Glycol Monoethyl Ether): A Potential Penetration Enhancer. ResearchGate. [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals. Mettler Toledo. [Link]

-

Hashemzadeh, N., et al. (2022). Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether. PubMed. [Link]

-

MEGlobal. (n.d.). Physical Properties - MEGlobal | Diethylene Glycol. MEGlobal. [Link]

-

MDPI. (2020). Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery. MDPI. [Link]

-

MEGlobal. (n.d.). Diethylene Glycol (DEG). MEGlobal. [Link]

-

Walsh Medical Media. (n.d.). Determination of Critical Micelle Concentration and Thermodynamic Evaluations of Micellization of GMS. Walsh Medical Media. [Link]

-

Diversified Enterprises. (n.d.). Surface Tension Components and Molecular Weight of Selected Liquids. Diversified Enterprises. [Link]

-

DataPhysics Instruments. (n.d.). Surface tension values of some common test liquids for surface energy analysis. DataPhysics Instruments. [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

-

Univar Solutions. (n.d.). DIETHYLENE GLYCOL MEGLOBAL MTL, Technical Grade, Liquid, IBC. Univar Solutions. [Link]

-

Hashemzadeh, N., et al. (2022). Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether. PubMed. [Link]

-

Ataman Kimya. (n.d.). DIETHYLENE GLYCOL MONOETHYL ETHER. Ataman Kimya. [Link]

-

ResearchGate. (n.d.). ¹HNMR of diethylene glycol monomethyl ether acrylate. ResearchGate. [Link]

-

CNKI. (n.d.). Preparation and Characterization of Diethylene Glycol Octadecyl Ether Methacrylate and Its Polymer. CNKI. [Link]

-

MEGlobal. (2013). Diethylene Glycol. MEGlobal. [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Propylene glycol esters of fatty acids. Food and Agriculture Organization of the United Nations. [Link]

-

Wikipedia. (n.d.). Propylene glycol. Wikipedia. [Link]

-

SIELC Technologies. (n.d.). This compound. SIELC Technologies. [Link]

-

Jikan Surface Nano-Engineering Company. (2021). Table of Polar and Dispersive Components of Liquid Surface Tension. Jikan Surface Nano-Engineering Company. [Link]

-

National Institute of Standards and Technology. (n.d.). Diethylene glycol distearate. NIST Chemistry WebBook. [Link]

Sources

- 1. This compound | C22H42O4 | CID 6436062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound, 106-12-7 [thegoodscentscompany.com]

- 4. This compound | 106-12-7 [chemicalbook.com]

- 5. mt.com [mt.com]

- 6. productsandsolutions.pttgcgroup.com [productsandsolutions.pttgcgroup.com]

- 7. meglobal.biz [meglobal.biz]

- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 9. Progress in Topical and Transdermal Drug Delivery Research—Focus on Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Diethylene Glycol Monooleate (CAS 106-12-7): Properties, Applications, and Analytical Considerations

This guide provides a comprehensive technical overview of Diethylene glycol monooleate (CAS No. 106-12-7), a versatile non-ionic surfactant. Designed for researchers, scientists, and drug development professionals, this document synthesizes its core physicochemical properties, synthesis pathways, critical applications in pharmaceutical formulations, and essential analytical methodologies for quality control. The insights herein are grounded in established scientific principles to support informed decisions in research and development.

Core Identity and Physicochemical Characteristics

This compound, also known by synonyms such as PEG-2 Oleate and Diglycol monooleate, is the ester of oleic acid and diethylene glycol.[1][2] Its unique amphiphilic structure, combining a hydrophilic diethylene glycol head with a lipophilic oleic acid tail, dictates its functional properties as a highly effective emulsifier and surfactant.

Molecular Structure

The molecule consists of a long, unsaturated fatty acid chain linked to a short polyethylene glycol chain, providing balanced hydrophilic and lipophilic characteristics.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These parameters are critical for formulation development, predicting its behavior in different systems, and establishing quality control specifications.

| Property | Value | Reference(s) |

| CAS Number | 106-12-7 | [1][2][3][4] |

| Molecular Formula | C22H42O4 | [1][2][5] |

| Molecular Weight | 370.57 g/mol | [2][4][5] |

| IUPAC Name | 2-(2-hydroxyethoxy)ethyl (9Z)-octadec-9-enoate | [1][2][4] |

| Appearance | Yellowish liquid | [2][4] |

| Boiling Point | 472.2 °C at 760 mmHg | [5] |

| Flash Point | 147.9 °C | [5] |

| Density | 0.943 g/cm³ | [5] |

| Water Solubility | 0.02498 mg/L at 25 °C (estimated) | [5] |

| Refractive Index | 1.467 | [5] |

Synthesis Pathway: Acid-Catalyzed Esterification

The primary industrial synthesis of this compound is achieved through the direct acid-catalyzed esterification of diethylene glycol with oleic acid.[6] This reaction is a variant of the classic Fischer esterification. The choice of catalyst and control over reaction conditions are paramount to maximize the yield of the desired monoester while minimizing the formation of the diester byproduct, diethylene glycol dioleate.

The mechanism involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. Water is eliminated, and subsequent deprotonation yields the ester.

Synthesis Workflow Diagram

The following diagram outlines the logical flow of a typical laboratory or industrial synthesis process.

Caption: Stabilization of an oil droplet in water by this compound.

Analytical Protocols for Quality Assurance

Ensuring the purity of excipients is a cornerstone of pharmaceutical development. [7]For this compound, key quality attributes include purity and the absence or control of impurities like unreacted starting materials and the diethylene glycol distearate byproduct. [7]High-Performance Liquid Chromatography (HPLC) is a suitable method for this analysis. [1]

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol provides a self-validating framework for assessing the purity of this compound.

Objective: To separate and quantify this compound from potential impurities.

Methodology:

-

Standard Preparation:

-

Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to create a stock solution of ~1 mg/mL.

-

Prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL).

-

-

Sample Preparation:

-

Prepare the sample to be tested in the same manner as the stock standard, aiming for a final concentration of ~1 mg/mL in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid for MS compatibility or 0.1% phosphoric acid for UV detection). A typical gradient might start at 70:30 Acetonitrile:Water and ramp up to 100% Acetonitrile. [1] * Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 205-215 nm (for the ester carbonyl group) or an Evaporative Light Scattering Detector (ELSD) for better universal response. Mass Spectrometry (MS) can be used for peak identification.

-

Column Temperature: 30 °C.

-

-

Analysis and Calculation:

-

Inject the standards to establish the calibration curve (Peak Area vs. Concentration).

-

Inject the sample solution.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

-

Purity is expressed as a percentage of the main peak area relative to the total area of all peaks (Area % method), or more accurately by quantitating against the reference standard.

-

Safety and Toxicological Profile

Based on available data, this compound exhibits low acute toxicity. [2]It is not classified as a hazardous substance according to the Globally Harmonized System (GHS). [2][8]

-

Irritation: May cause mild skin or eye irritation upon direct contact. [9]* Inhalation: Due to its low volatility, inhalation exposure at room temperature is minimal. [10]* Ingestion: While having low acute oral toxicity, ingestion of large amounts could be harmful. [10] A critical consideration is the purity of the material. The toxicological profile can be significantly impacted by impurities, particularly residual free diethylene glycol (DEG), which is a known nephrotoxin and has been implicated in fatal poisonings. [10]Therefore, sourcing high-purity, pharmaceutical-grade this compound with strict limits on free DEG is essential for use in drug development. The FDA has established methods for detecting and quantifying DEG in pharmaceutical ingredients. [11] Handling Recommendations:

-

Use in a well-ventilated area.

-

Wear standard personal protective equipment (gloves, safety glasses).

-

Store in a cool, dry place away from strong oxidizing agents. [9]

Conclusion

This compound (CAS 106-12-7) is a functionally versatile excipient with a well-established role in pharmaceutical science. Its efficacy as an emulsifier, solubilizer, and permeation enhancer makes it a valuable tool for formulating topical, transdermal, and oral drug delivery systems for challenging APIs. A thorough understanding of its physicochemical properties, coupled with rigorous analytical control over its purity, is fundamental to leveraging its full potential while ensuring the safety and efficacy of the final pharmaceutical product.

References

- SIELC Technologies. (2018, February 16). This compound.

- ChemicalBook. (2025, December 17). This compound | 106-12-7.

- Smolecule. (2023, August 15). Buy Diethylene glycol monostearate | 106-11-6.

- LookChem. (n.d.). CAS No.106-12-7,this compound Suppliers.

- Benchchem. (n.d.). This compound | 106-12-7.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Javanbakht, S., et al. (2022). Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether. Journal of Pharmacy & Pharmaceutical Sciences, 25, 349-353.

- Alfa Chemistry. (n.d.). CAS 106-12-7 this compound.

- Fisher Scientific. (2014, July 2). SAFETY DATA SHEET - Diethylene Glycol Monoethyl Ether (Laboratory).

- Benchchem. (n.d.). Application Notes and Protocols for Diethylene Glycol Monostearate in Transdermal Drug Delivery.

- Benchchem. (n.d.). A Comparative Guide to the Validation of Diethylene Glycol Monostearate Purity by HPLC-MS.

- Benchchem. (n.d.). Application Notes and Protocols for Diethylene Glycol Monostearate in Drug Delivery Systems.

- Javadzadeh, Y. (2017). Transcutol® (Diethylene Glycol Monoethyl Ether): A Potential Penetration Enhancer. ResearchGate.

- Al-Adhami, N. Q. M., et al. (2022). Preparation and Evaluation of a Self-Emulsifying Drug Delivery System for Improving the Solubility and Permeability of Ticagrelor. ACS Omega.

- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET - Diethylene glycol monoethyl ether.

- U.S. Food and Drug Administration. (2025, March 1). DEG EG Method.

- MEGlobal. (2009, September 19). Product Safety Assessment Diethylene Glycol.

- Benchchem. (2025, December). Synthesis of Diethylene Glycol Monostearate: An Application Note and Protocol for Acid-Catalyzed Esterification.

- Elmowafy, M., et al. (2021). Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery. Pharmaceutics.

- Salawi, A. (2012). Self-Emulsifying Drug Delivery Systems (SEDDS)

- Osborne, D. W. (2011). Diethylene glycol monoethyl ether: an emerging solvent in topical dermatology products. Journal of Cosmetic Dermatology.

- Alqahtani, M. S., et al. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Journal of Drug Delivery Science and Technology.

Sources

- 1. This compound | SIELC Technologies [sielc.com]

- 2. This compound | C22H42O4 | CID 6436062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 106-12-7 [chemicalbook.com]

- 4. CAS No.106-12-7,this compound Suppliers [lookchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. meglobal.biz [meglobal.biz]

- 11. fda.gov [fda.gov]

Diethylene Glycol Monooleate: A Technical Guide for Researchers and Drug Development Professionals

Foreword

In the landscape of pharmaceutical sciences, the selection of excipients is a critical determinant of a drug product's ultimate success. These often-underestimated components are pivotal in ensuring the stability, bioavailability, and efficacy of the active pharmaceutical ingredient (API). Among the versatile class of non-ionic surfactants, Diethylene Glycol Monooleate (DGMO) presents a compelling profile for researchers and formulators. This technical guide provides an in-depth exploration of the molecular characteristics, functional attributes, and practical applications of this compound, with a particular focus on its role in advanced drug delivery systems. While direct, extensive literature on DGMO in pharmaceuticals is less abundant than for some of its structural relatives, this guide will also draw upon the well-established knowledge of Diethylene Glycol Monoethyl Ether (DEGME), commercially known as Transcutol®, to illuminate the mechanistic principles that underpin the utility of DGMO. By synthesizing fundamental chemical data with practical formulation science, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively harness the potential of this compound in their work.

Core Molecular and Physicochemical Profile

This compound is a non-ionic surfactant belonging to the ester class of compounds. It is synthesized from the esterification of oleic acid with diethylene glycol. This molecular architecture imparts amphiphilic properties, with the long oleic acid chain providing lipophilicity and the diethylene glycol moiety contributing hydrophilicity.

Molecular Structure and Weight

The precise arrangement of atoms in this compound is fundamental to its function as a surfactant and emulsifier.

Molecular Formula: C₂₂H₄₂O₄[1]

Molecular Weight: 370.6 g/mol [1]

IUPAC Name: 2-(2-hydroxyethoxy)ethyl (9Z)-octadec-9-enoate[1]

Chemical Structure:

Caption: Conceptual workflow for developing a Self-Emulsifying Drug Delivery System (SEDDS) incorporating this compound.

Penetration Enhancer in Topical Formulations

For topical and transdermal drug delivery, overcoming the barrier function of the stratum corneum is a significant challenge. Excipients that can reversibly disrupt the ordered structure of the stratum corneum lipids can enhance the penetration of APIs. The lipophilic nature of DGMO's oleate tail allows it to intercalate into the lipid bilayers of the stratum corneum, potentially increasing its fluidity and facilitating drug permeation. This mechanism is well-documented for other penetration enhancers with similar structures.[2][3]

Experimental Protocols and Methodologies

The successful application of this compound in pharmaceutical formulations necessitates robust experimental protocols for both formulation development and characterization. The following sections provide illustrative methodologies, drawing upon established practices for similar excipients.

Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the general steps for preparing a SEDDS formulation containing this compound. The specific ratios of components will need to be optimized for each API.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

Oil phase (e.g., medium-chain triglycerides)

-

This compound (Surfactant)

-

Cosolvent (e.g., Propylene Glycol)

-

Magnetic stirrer with heating plate

-

Glass vials

Protocol:

-

Solubility Studies: Determine the solubility of the API in various oils, surfactants (including DGMO), and cosolvents to select the most appropriate components.

-

Component Mixing: In a glass vial, accurately weigh the required amounts of the oil phase, this compound, and the cosolvent.

-

Heating and Homogenization: Gently heat the mixture to 40-60 °C on a magnetic stirrer to ensure homogeneity.

-

API Incorporation: Add the pre-weighed API to the heated excipient mixture and stir until it is completely dissolved.

-

Cooling and Storage: Allow the resulting SEDDS pre-concentrate to cool to room temperature. Store in a sealed container protected from light.

Characterization of SEDDS Formulations

Once the SEDDS pre-concentrate is prepared, its physical and chemical properties must be thoroughly characterized to ensure quality and performance.

3.2.1. Droplet Size and Zeta Potential Analysis

Principle: Dynamic Light Scattering (DLS) is used to measure the size distribution of the nanoemulsion droplets formed upon dilution of the SEDDS. Zeta potential analysis provides an indication of the surface charge of the droplets, which is a key predictor of emulsion stability.

Protocol:

-

Sample Preparation: Dilute a small aliquot of the SEDDS pre-concentrate (e.g., 100 µL) in a suitable aqueous medium (e.g., 10 mL of distilled water) to simulate physiological conditions.

-

DLS Measurement: Transfer the diluted emulsion to a cuvette and place it in the DLS instrument. Perform the measurement according to the instrument's standard operating procedure.

-

Zeta Potential Measurement: For zeta potential analysis, use an appropriate folded capillary cell and perform the measurement as per the instrument's guidelines.

3.2.2. In Vitro Drug Release Studies

Principle: A dialysis bag method or a Franz diffusion cell setup can be used to assess the in vitro release profile of the API from the SEDDS formulation.

Protocol (Dialysis Bag Method):

-

Dialysis Membrane Preparation: Hydrate a dialysis membrane (with a suitable molecular weight cut-off) in the release medium for a specified time.

-

Sample Loading: Accurately measure a volume of the SEDDS formulation and place it inside the dialysis bag. Securely seal both ends of the bag.

-

Release Study: Suspend the dialysis bag in a vessel containing a known volume of release medium (e.g., simulated gastric or intestinal fluid) maintained at 37 °C with constant stirring.

-

Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.

-

Analysis: Analyze the withdrawn samples for API content using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Analytical Methods for Quality Control

Ensuring the quality and purity of this compound, both as a raw material and within a final formulation, is crucial. The potential for toxic impurities such as ethylene glycol (EG) and diethylene glycol (DEG) necessitates rigorous analytical testing.[4][5][6]

Gas Chromatography (GC) for Impurity Profiling

Principle: Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. It is the recommended method for detecting impurities like EG and DEG in excipients.[4][6]

Illustrative GC Parameters:

-

Column: DB-WAX, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent)

-

Carrier Gas: Helium

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Detector Temperature: 280 °C

Sample Preparation:

-

Accurately weigh the this compound sample.

-

Dissolve the sample in a suitable solvent (e.g., methanol).

-

Inject a known volume of the sample solution into the GC system.

Data Analysis: Quantify the levels of EG and DEG by comparing the peak areas in the sample chromatogram to those of certified reference standards.

Safety and Toxicological Considerations

The safety of any pharmaceutical excipient is of paramount importance. For this compound, the primary toxicological concerns are related to the potential presence of ethylene glycol and free diethylene glycol as impurities, both of which are known to be nephrotoxic.[4][7] Therefore, it is essential to use high-purity, pharmaceutical-grade this compound in all formulations.

Studies on the closely related Diethylene Glycol Monoethyl Ether (DEGME) have shown it to be generally safe and well-tolerated when used in its high-purity form in topical and other pharmaceutical products.[2][3] However, it is crucial to conduct thorough safety assessments for any new formulation containing this compound to establish its specific safety profile.

Conclusion and Future Perspectives

This compound is a versatile non-ionic surfactant with significant potential as a pharmaceutical excipient. Its amphiphilic nature makes it a valuable tool for enhancing the solubility and bioavailability of poorly water-soluble drugs, particularly in the context of advanced drug delivery systems like SEDDS and topical formulations. While the body of literature specifically focused on the pharmaceutical applications of DGMO is still developing, the extensive data available for its structural analog, DEGME, provides a strong scientific basis for its use.

Future research should focus on generating more specific data for this compound in various drug delivery platforms. This includes detailed studies on its interaction with biological membranes, comprehensive safety and toxicological evaluations of high-purity grades, and the development of optimized formulations for a wider range of APIs. As the pharmaceutical industry continues to grapple with the challenges of formulating poorly soluble compounds, excipients like this compound are poised to play an increasingly important role in the development of effective and patient-centric medicines.

References

- Sullivan, D. W., Jr., et al. (2019). Safety assessment of the pharmacological excipient, diethylene glycol monoethyl ether (DEGEE), using in vitro and in vivo systems. Food and Chemical Toxicology, 129, 34-43.

- Al-Tamimi, E. J., et al. (2022). Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether. Journal of Pharmaceutical and Pharmacological Sciences, 25, 340-354.

- Osborne, D. W. (2011). Diethylene glycol monoethyl ether: an emerging solvent in topical dermatology products.

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

- Ha, E. S., et al. (2020). Application of diethylene glycol monoethyl ether in solubilization of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 17(5), 637-650.

- World Health Organization. (2023).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6436062, this compound. Retrieved from [Link]

- Kircik, L. H., et al. (2023). Diethylene Glycol Monoethyl Ether Versus Propylene Glycol and Their Impact on Topical Clobetasol Propionate Drug Delivery. SKIN The Journal of Cutaneous Medicine, 7(3), s217.

- Zhang, H., et al. (2023). Diethylene glycol monoethyl ether-mediated nanostructured lipid carriers enhance trans-ferulic acid delivery by Caco-2 cells superior to solid lipid nanoparticles. Acta Pharmaceutica, 73(1), 133-143.

-

Gattefossé. (n.d.). Self-Emulsifying Drug Delivery Systems (SEDDS). Retrieved from [Link]

- Madni, A., et al. (2019). Preparation and Evaluation of a Self-Emulsifying Drug Delivery System for Improving the Solubility and Permeability of Ticagrelor. ACS Omega, 4(26), 21976-21984.

- Yao, J., et al. (2013). A Novel Polyethylene Glycol Mediated Lipid Nanoemulsion as Drug Delivery Carrier for Paclitaxel. Nanomedicine: Nanotechnology, Biology and Medicine, 9(7), 1157-1165.

-

ABITEC Corporation. (n.d.). Methodologies for Developing s-SEDDS. Retrieved from [Link]

- U.S. Food and Drug Administration. (2024).

- Singh, B., et al. (2014). Semisolid self-emulsifying drug delivery systems for improving the oral bioavailability of carvedilol. Pharmaceutical Development and Technology, 19(6), 753-762.

- Valarmathy, S., et al. (2024). Nanoemulgel: A Comprehensive Review for Topical Drug Delivery. International Journal of Pharmaceutical and Phytopharmacological Research, 14(1), 1-10.

- Pharmaceutical Technology. (2021). Lipids for Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology, 45(11).

- ResearchGate. (2023). PHARMACEUTICAL PRODUCTS QUALITY CONTROL: MODERN METHODS FOR DETERMINATION OF ETHYLENE AND DIETHYLENE GLYCOL IMPURITIES.

- European Commission. (2006). OPINION ON Diethyleneglycol monoethylether.

- AZoM. (2022). Detecting Ethylene Glycol and Diethylene Glycol Impurities.

Sources

- 1. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. Diethylene glycol monoethyl ether: an emerging solvent in topical dermatology products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.who.int [cdn.who.int]

- 5. pmda.go.jp [pmda.go.jp]

- 6. azom.com [azom.com]

- 7. Safety assessment of the pharmacological excipient, diethylene glycol monoethyl ether (DEGEE), using in vitro and in vivo systems - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Diethylene Glycol Monooleate

This guide provides an in-depth analysis of the Hydrophilic-Lipophilic Balance (HLB) value of Diethylene glycol monooleate, a non-ionic surfactant critical to formulation science. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple definitions to explore the theoretical underpinnings, experimental validation, and practical application of this key parameter. We will dissect the molecular characteristics that govern its behavior and provide actionable protocols for its determination and use in creating stable emulsion systems.

Section 1: The Hydrophilic-Lipophilic Balance (HLB) System: A Foundational Overview

The Hydrophilic-Lipophilic Balance (HLB) system, first developed by William C. Griffin in 1949, is an empirical scale used to quantify the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[1][2][3] This value is paramount for formulators as it predicts the behavior of a surfactant in an emulsion, dictating whether it will promote a water-in-oil (W/O) or an oil-in-water (O/W) system.[1] The scale typically ranges from 0 to 20.[4][5]

-

Low HLB Values (1-6): Indicate a greater affinity for oil (lipophilic). These surfactants are effective as W/O emulsifiers.[5]

-

Mid-Range HLB Values (7-9): These surfactants act as wetting and spreading agents.[5][6]

-

High HLB Values (8-18): Indicate a strong affinity for water (hydrophilic). These are used as O/W emulsifiers, detergents, and solubilizers.[5][6]

The core principle of the HLB system is that for a stable emulsion to form, the HLB value of the emulsifier (or emulsifier blend) must match the "required HLB" (rHLB) of the oil phase.[7][8] When these values align, the interfacial tension between the oil and water phases is minimized, leading to the formation of small, stable droplets and preventing coalescence.[9]

Caption: The Griffin HLB scale and corresponding surfactant applications.

Section 2: Profile of this compound

This compound (CAS 106-12-7) is a non-ionic surfactant belonging to the fatty acid ester family.[10][11] Its molecular structure consists of a lipophilic oleic acid tail and a hydrophilic diethylene glycol head. This amphiphilic nature allows it to position itself at the oil-water interface, reducing surface tension and facilitating emulsification.

| Property | Value | Source |

| Chemical Name | 2-(2-hydroxyethoxy)ethyl (Z)-octadec-9-enoate | [12] |

| Synonyms | PEG-2 Oleate, Diglycol Oleate | [12][13] |

| CAS Number | 106-12-7 | [14] |

| Molecular Formula | C₂₂H₄₂O₄ | [12][13] |

| Molecular Weight | 370.57 g/mol | [12][13] |

| Reported HLB Value | 4.7 | [15] |

| Primary Function | W/O Emulsifier, Surface Active Agent | [10][11][12] |

The balance between the long, hydrophobic oleic acid chain and the relatively short, hydrophilic diethylene glycol head results in a low HLB value, making it predominantly oil-soluble.

Caption: Molecular components contributing to the HLB of this compound.

Section 3: Determination of the HLB Value

The HLB value of a surfactant can be ascertained through theoretical calculation based on its molecular structure or determined empirically through laboratory experiments.

Theoretical Calculation: Griffin's Method

For non-ionic esters of polyhydric alcohols, Griffin's method provides a reliable formula for calculating the HLB value.[7] The causality behind this method is that the HLB is fundamentally a measure of the weight balance between the hydrophilic and lipophilic parts of the molecule.

Formula: HLB = 20 * (1 - S / A)[2][7][16]

Where:

-

S = Saponification number of the ester

-

A = Acid number of the fatty acid

Protocol: Calculating the HLB of this compound

-

Objective: To theoretically calculate the HLB value using saponification and acid values.

-

Required Data:

-

Saponification Value (S) of this compound. This value represents the mg of KOH required to saponify 1g of the ester. It can be determined experimentally via titration or found in technical data sheets. For this calculation, we will use a typical value of 152 .

-

Acid Value (A) of the constituent fatty acid (Oleic Acid). This value represents the mg of KOH needed to neutralize 1g of the acid. A typical value for Oleic Acid is 199 .

-

-

Calculation Steps:

-

Step 1: Divide the saponification number (S) by the acid number (A).

-

152 / 199 = 0.7638

-

-

Step 2: Subtract the result from 1.

-

1 - 0.7638 = 0.2362

-

-

Step 3: Multiply the result by 20 to obtain the HLB value.

-

20 * 0.2362 = 4.724

-

-

-

Result: The calculated HLB value is approximately 4.7 , which aligns perfectly with the experimentally reported value.[15] This confirms its classification as a lipophilic, W/O emulsifier.

Experimental Determination: Emulsion Stability Titration

The most practical and definitive method for determining the required HLB of an oil phase—and by extension, verifying the HLB of a surfactant—is through experimental emulsification.[17] The principle is that the most stable emulsion (smallest, most uniform droplets) is formed when the HLB of the emulsifier blend matches the oil's required HLB.[9][17]

Protocol: Verifying the HLB of this compound

-

Objective: To confirm the functionality of this compound as a low-HLB surfactant by blending it with a high-HLB surfactant to emulsify a model oil phase.

-

Materials:

-

This compound (Test Surfactant, HLB ≈ 4.7)

-

High-HLB surfactant (e.g., Polysorbate 80, HLB = 15.0)

-

Model oil (e.g., Mineral Oil, required HLB ≈ 10)

-

Distilled water

-

Beakers, graduated cylinders, and a high-shear homogenizer.

-

-

Methodology:

-

Step 1: Prepare Surfactant Blends. Prepare a series of surfactant blends by combining this compound and Polysorbate 80 in varying ratios to achieve a range of HLB values spanning the required HLB of the oil (e.g., from HLB 8 to 12). The HLB of a blend is the weighted average of the individual components.[1][18]

-

Formula:HLB_blend = (HLB_A * %A) + (HLB_B * %B)

-

-

Step 2: Prepare Emulsions. For each surfactant blend, prepare a simple O/W emulsion. A typical starting formulation is 10% oil phase, 5% surfactant blend, and 85% water phase.

-

Step 3: Homogenize. Mix the oil and surfactant blend together. Slowly add the water while mixing with a high-shear homogenizer for a fixed period (e.g., 5 minutes) at a constant speed. The consistency in processing is critical for accurate comparison.[19]

-

Step 4: Observe Stability. Let the emulsions stand for a set period (e.g., 24 hours). Observe for signs of instability such as creaming, coalescence, or phase separation.

-

Step 5: Identify Optimum HLB. The emulsion that remains the most stable (i.e., shows the least separation) corresponds to the blend with the HLB value that most closely matches the required HLB of the mineral oil. This experiment validates the starting HLB values used in the blend calculation.

-

Caption: Workflow for the experimental determination of a required HLB value.

Section 4: Formulation Insights and Applications

With an HLB value of approximately 4.7, this compound is an effective emulsifier for creating W/O emulsions, where water is the dispersed phase and oil is the continuous phase.[15] These formulations are common in cosmetics and pharmaceuticals for applications like barrier creams, ointments, and delivery systems for lipophilic active ingredients.[10][12]

The true power of the HLB system lies in blending.[1][20] It is rare for a single emulsifier to create a perfectly stable system. By combining a low-HLB surfactant like this compound with a high-HLB surfactant, a formulator can precisely tune the overall HLB to match the specific requirement of any given oil phase, from simple mineral oils to complex mixtures of natural lipids and active esters. This blending approach allows for the creation of highly stable, customized emulsions for sophisticated drug delivery and cosmetic applications.[21] For example, in topical drug delivery, diethylene glycol derivatives can also act as penetration enhancers, reversibly altering the stratum corneum to improve the transport of active ingredients.[22][23]

Section 5: Conclusion

The Hydrophilic-Lipophilic Balance is a critical, predictive tool in formulation science. This compound, with its characteristic low HLB value of 4.7 , serves as a foundational lipophilic surfactant. Understanding its properties through both theoretical calculation and empirical validation allows scientists to use it effectively, primarily as a water-in-oil emulsifier. More importantly, its role as a component in precisely tuned emulsifier blends enables the development of stable, high-performance emulsions tailored to the specific needs of the pharmaceutical and cosmetic industries.

References

-

Basics of the HLB System. (n.d.). J R Hess Company, Inc. Retrieved from [Link]

-

Griffin's Method Vs Davies' Method Vs Estimation Method of Hydrophile-Lipophile Balance. (2024). Surfactant Customization Expert. Retrieved from [Link]

-

Determination of HLB value by saponification method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Hydrophilic-Lipophilic Balance (HLB). (n.d.). SlidePlayer. Retrieved from [Link]

-

11.2. HLB Value and Calculation. (n.d.). In Emulsions. Retrieved from [Link]

-

Hydrophilic-lipophilic balance. (n.d.). Grokipedia. Retrieved from [Link]

-

HLB - what is it? Hydrophilic-lipophilic balance. (2025). PCC Group. Retrieved from [Link]

-

HLB Scale, Solubilization, Detergency and Adsorption at Solid Interface. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Exploring the Hydrophilic-Lipophilic Balance (HLB) in Emulsion Systems and Beyond. (n.d.). LinkedIn. Retrieved from [Link]

-

List of Oils and Emulsifiers with HLB Values. (n.d.). HLB Calculator. Retrieved from [Link]

-

Application of HLB value in emulsion paint formulation design. (n.d.). LinkedIn. Retrieved from [Link]

-

Why HLB Value Matters in Food Emulsion Design. (2026). Chemsino. Retrieved from [Link]

-

HLB Value and Calculation. (n.d.). Scribd. Retrieved from [Link]

-

Hydrophilic-lipophilic balance. (n.d.). chemeurope.com. Retrieved from [Link]

-

Davies Method To Calculate HLB For Ionic Surfactant. (2020). YouTube. Retrieved from [Link]

-

Study on the relationships between the oil HLB value and emulsion stabilization. (n.d.). National Institutes of Health. Retrieved from [Link]

-

HLB - How to choose an emulsifier? (n.d.). Greengredients. Retrieved from [Link]

-

HLB - The Easiest Way to Create An Emulsion. (n.d.). Chemists Corner. Retrieved from [Link]

-

This compound. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins. (2024). ResearchGate. Retrieved from [Link]

-

To determine the HLB number of a surfactant by saponification method. (n.d.). Slideshare. Retrieved from [Link]

-

Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins. (2024). MDPI. Retrieved from [Link]

-

What is HLB in cosmetic formulas? (n.d.). Institute of Personal Care Science. Retrieved from [Link]

-

Product information, this compound. (n.d.). P&S Chemicals. Retrieved from [Link]

-

This compound. (n.d.). The Good Scents Company. Retrieved from [Link]

-

This compound. (2018). SIELC Technologies. Retrieved from [Link]

-

What are the HLB values of commonly used emulsifiers and the best way to select them? (2024). YeSerta. Retrieved from [Link]

-

DIETHYLENE GLYCOL STEARATE. (2024). ChemBK. Retrieved from [Link]

-

Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether. (2022). Publishing at the Library. Retrieved from [Link]

-

Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether. (2022). ResearchGate. Retrieved from [Link]

-

HLB Values. (n.d.). Scribd. Retrieved from [Link]

-

Diethylene glycol monoethyl ether: an emerging solvent in topical dermatology products. (n.d.). Wiley Online Library. Retrieved from [Link]

Sources

- 1. jrhessco.com [jrhessco.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. grokipedia.com [grokipedia.com]

- 4. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 5. Hydrophilic-lipophilic balance [chemeurope.com]

- 6. HLB - what is it? Hydrophilic-lipophilic balance [products.pcc.eu]

- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 8. HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 9. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 106-12-7 [chemicalbook.com]

- 11. This compound, 106-12-7 [thegoodscentscompany.com]

- 12. This compound | C22H42O4 | CID 6436062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. parchem.com [parchem.com]

- 15. What are the HLB values of commonly used emulsifiers and the best way to select them? - China Chemical Manufacturer [longchangextracts.com]

- 16. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. colloidmueg.weebly.com [colloidmueg.weebly.com]

- 19. Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins [mdpi.com]

- 20. Why HLB Value Matters in Food Emulsion Design | Chemsino [cnchemsino.com]

- 21. chemistscorner.com [chemistscorner.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. journals.library.ualberta.ca [journals.library.ualberta.ca]

Critical micelle concentration of Diethylene glycol monooleate

An In-Depth Technical Guide to the Critical Micelle Concentration of Diethylene Glycol Monooleate

Abstract

Introduction to this compound: A Versatile Excipient

This compound (C₂₂H₄₂O₄, Molar Mass: ~370.57 g/mol ) is an amphiphilic molecule consisting of a long, hydrophobic oleic acid tail and a compact, hydrophilic diethylene glycol head.[3] This structure imparts surface-active properties, enabling it to function effectively as a water-in-oil (w/o) or oil-in-water (o/w) emulsifier, solubilizer, and penetration enhancer.[1][2]

Its applications are particularly prominent in:

-

Pharmaceutical Formulations: As a solubilizer for poorly water-soluble active pharmaceutical ingredients (APIs), enhancing bioavailability in oral and topical delivery systems.[4]

-

Drug Delivery Systems: In the formation of microemulsions and nanocarriers, which can protect APIs from degradation and facilitate targeted delivery.

-

Cosmetics: Used in creams, lotions, and other personal care products as an emulsifying agent to create stable and homogenous formulations.[3]

The functional behavior of this compound in these applications is fundamentally dictated by its tendency to form micelles above a certain concentration—the CMC.

The Critical Micelle Concentration (CMC): A Fundamental Principle

In an aqueous medium, surfactant molecules exhibit a dual behavior. At very low concentrations, this compound dissolves as individual molecules (unimers). These unimers preferentially migrate to interfaces, such as the air-water or oil-water interface, orienting their hydrophobic tails away from the water and thereby reducing the surface tension of the system.[5]

As the surfactant concentration increases, the interface becomes saturated. To minimize the unfavorable interaction between the hydrophobic tails and water, the system seeks a more energetically favorable state. This is achieved through the spontaneous self-assembly of unimers into micelles once the concentration reaches the Critical Micelle Concentration (CMC) .[5] Within these spherical or ellipsoidal structures, the hydrophobic tails form a core, creating a microenvironment capable of solubilizing lipophilic substances, while the hydrophilic heads form an outer shell, maintaining contact with the aqueous bulk phase.

The CMC is a critical inflection point where many physicochemical properties of the solution change abruptly, including surface tension, conductivity (for ionic surfactants), osmotic pressure, and light scattering.[4] Accurate knowledge of the CMC is paramount for formulation science, as it defines the minimum concentration required to achieve solubilization and emulsification benefits.[5]